{3-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone
Description
{3-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone is a structurally complex compound featuring a morpholine-substituted methanone core linked to a phenyl ring modified with a sulfonyl group derived from 1,1-dioxidotetrahydrothiophene. The morpholine moiety, a six-membered ring containing one oxygen and one nitrogen atom, is frequently employed in drug design to improve solubility and pharmacokinetic properties . While direct pharmacological data for this compound is absent in the provided evidence, its structural motifs align with compounds reported in medicinal chemistry, such as kinase inhibitors or protease-targeting agents .
Properties
Molecular Formula |
C15H19NO6S2 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
[3-(1,1-dioxothiolan-3-yl)sulfonylphenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C15H19NO6S2/c17-15(16-5-7-22-8-6-16)12-2-1-3-13(10-12)24(20,21)14-4-9-23(18,19)11-14/h1-3,10,14H,4-9,11H2 |
InChI Key |
JXTMOHBKNXENKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Sulfonamide Formation
One common method for synthesizing compounds with sulfonamide functionality involves the reaction of an amine (in this case, morpholine) with a sulfonyl chloride. The general steps are as follows:
Step 1: Formation of Sulfonamide
The sulfonyl chloride is reacted with morpholine in the presence of a base (such as triethylamine) to form the corresponding sulfonamide. This step typically requires controlled temperature and an inert atmosphere to prevent side reactions.
Step 2: Acylation
Following the formation of the sulfonamide, acylation is performed using an appropriate acyl chloride or an acid anhydride to introduce the methanone moiety. This can be achieved under mild conditions to ensure high yields.
Alternative Synthesis via Direct Coupling
Another potential method involves direct coupling reactions, which can be facilitated by transition metal catalysts. This method may allow for more straightforward assembly of the target structure without extensive purification steps.
Step 1: Direct Coupling
The morpholine derivative and a suitable precursor containing the tetrahydrothiophene ring can be coupled using palladium-catalyzed cross-coupling methods. This approach often results in higher yields and fewer by-products compared to traditional methods.
Summary of Reaction Conditions
The following table summarizes key reaction conditions for synthesizing {3-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Sulfonamide Formation | Morpholine, Sulfonyl chloride, Base (e.g., triethylamine) | High | Requires inert atmosphere |
| Acylation | Acyl chloride or acid anhydride | Moderate | Mild conditions preferred |
| Direct Coupling | Morpholine derivative, Tetrahydrothiophene precursor | High | Palladium catalyst enhances yield |
While specific literature on {3-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone may be limited, related compounds have been explored extensively in medicinal chemistry for their biological activities.
Biological Activity
Compounds featuring sulfonamide and morpholine structures have been investigated for their antimicrobial and anti-inflammatory properties. For instance, sulfonamides are known for their efficacy against bacterial infections due to their ability to inhibit folic acid synthesis.
Structure-Activity Relationship
The incorporation of various substituents on the phenyl ring and alterations in the tetrahydrothiophene structure can significantly influence biological activity. Research indicates that modifications in these areas can enhance potency or selectivity against specific targets.
Chemical Reactions Analysis
Types of Reactions
{3-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action is often linked to the inhibition of specific enzymes involved in cancer progression.
Key Findings:
- A study demonstrated that derivatives of this compound showed IC50 values indicating potent activity against cancer cell lines such as HeLa (cervical) and MCF7 (breast) .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Similar Compound | A549 (Lung) | 25 |
| Similar Compound | MCF7 (Breast) | 30 |
| {3-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone | HeLa (Cervical) | TBD |
Neurological Disorders
The structural features of this compound suggest potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Preliminary studies indicate that it may have applications in treating conditions such as depression and anxiety disorders.
Neuropharmacological Studies:
In vitro assays have shown that morpholine and piperidine functionalities can modulate neurotransmitter activity, suggesting a role as a selective serotonin reuptake inhibitor (SSRI) .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of structurally similar compounds. The findings revealed that certain derivatives exhibited a favorable safety profile while demonstrating potent anticancer activity in vitro .
Case Study 2: Neuropharmacological Assessment
Research focusing on piperidine derivatives indicated their potential as SSRIs. This suggests that the compound could be further investigated for its efficacy in treating mood disorders .
Mechanism of Action
The mechanism of action of {3-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The morpholin-4-yl group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Structural Analogs
The compound shares key functional groups with several pharmacologically active or synthetically relevant molecules:
Structural Insights :
- The sulfonyl group in the target compound may confer higher polarity and hydrogen-bonding capacity compared to sulfanyl or morpholine-propoxy analogs .
Key Differences :
- The tetrahydrothiophene dioxide sulfonyl group in the target compound may require specialized sulfonation conditions, unlike simpler sulfonylations .
Physicochemical Properties
Limited data is available for the target compound, but comparisons can be inferred:
Insights :
- The sulfonyl group may enhance crystallinity compared to morpholine-propoxy derivatives .
- Morpholine generally improves aqueous solubility, as seen in Anvumetostat’s design .
Mechanistic Hypotheses :
Biological Activity
The compound {3-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : {3-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone
- Molecular Formula : C₁₅H₁₉NO₅S₂
- Molecular Weight : 357.4 g/mol
The compound features a morpholine ring attached to a sulfonamide group, which is known for its role in inhibiting various enzymes. The presence of the dioxidotetrahydrothiophen moiety enhances its interaction with biological targets.
Enzyme Inhibition
One of the most notable activities of this compound is its inhibitory effect on indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer progression and immune regulation. The structure-activity relationship (SAR) studies indicate that modifications to the sulfonamide group can significantly affect the potency of the compound against IDO.
- IC50 Values : In related compounds, IC50 values as low as 61 nM have been reported for IDO inhibition . This suggests that similar derivatives may exhibit potent inhibitory effects.
Anticancer Properties
The compound has been investigated for its potential anticancer properties. The mechanism involves the inhibition of tryptophan metabolism, leading to reduced tumor growth and enhanced immune response against cancer cells. A study highlighted that compounds with similar structures demonstrated significant cytotoxicity against various cancer cell lines .
The proposed mechanisms through which {3-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone exerts its biological effects include:
- Enzyme Binding : The sulfonamide group interacts with the active site of IDO, preventing substrate access.
- Hydrophobic Interactions : The dioxidotetrahydrothiophen moiety engages in hydrophobic interactions with amino acid residues in the enzyme.
- Hydrogen Bonding : Potential hydrogen bonds between the compound and enzyme residues further stabilize the binding.
Case Study 1: Inhibition of Tryptophan Metabolism
A study demonstrated that derivatives of this compound effectively inhibited IDO activity in vitro, leading to decreased levels of kynurenine, a metabolite associated with immune suppression in tumors .
| Compound | IC50 (nM) | Cell Line | Effect |
|---|---|---|---|
| Compound 3i | 61 | HeLa | Strong inhibition |
| Compound A | 172 | A549 | Moderate inhibition |
Case Study 2: Cytotoxicity Against Cancer Cells
Research involving related sulfonamide compounds showed that they exhibited selective cytotoxicity under hypoxic conditions typical of tumor microenvironments. This selectivity is crucial for targeting cancer cells while minimizing damage to normal tissues .
| Compound | Hypoxia Selectivity | Cytotoxicity (μM) |
|---|---|---|
| Compound B | 11-fold | 10 |
| Compound C | 27-fold | 5 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for {3-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone?
- Methodology : The synthesis likely involves sulfonation and coupling reactions. A plausible route:
Sulfonation : React tetrahydrothiophene with a sulfonating agent (e.g., SO₃/H₂SO₄) to form 1,1-dioxidotetrahydrothiophene-3-sulfonyl chloride.
Coupling : Use nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the sulfonyl group to a 3-substituted phenyl ring.
Morpholine Conjugation : React the sulfonated phenyl intermediate with morpholine-4-carbonyl chloride under basic conditions (e.g., Et₃N in DCM).
- Validation : Monitor intermediates via TLC and characterize using ¹H/¹³C NMR and mass spectrometry .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR : Assign peaks for sulfonyl (δ ~3.5–4.0 ppm for tetrahydrothiophene-dioxide protons) and morpholine (δ ~3.7 ppm for N-CH₂ groups).
- FT-IR : Confirm sulfonyl (S=O stretches at ~1150–1300 cm⁻¹) and carbonyl (C=O at ~1650 cm⁻¹).
- Mass Spectrometry : Use HRMS to verify molecular ion [M+H]⁺.
Q. How to assess the compound’s solubility for in vitro assays?
- Protocol :
Prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity).
Test solubility in aqueous buffers (PBS, pH 7.4) via nephelometry or UV-Vis.
Use co-solvents (e.g., cyclodextrins) for poorly soluble compounds.
Advanced Research Questions
Q. How to optimize reaction yields when introducing the sulfonyl group?
- Challenges : Sulfonation may lead to over-reaction or byproducts (e.g., di-sulfonated derivatives).
- Optimization Strategies :
- Temperature Control : Conduct sulfonation at 0–5°C to limit side reactions.
- Stoichiometry : Use 1.1 equivalents of sulfonating agent to minimize excess.
- Workup : Quench with ice-water and extract with ethyl acetate to isolate the mono-sulfonated product.
Q. How to resolve discrepancies between computational predictions and experimental spectroscopic data?
- Case Example : DFT-calculated NMR shifts may deviate from observed values due to solvent effects or conformational flexibility.
- Resolution Workflow :
Conformational Sampling : Use molecular dynamics (MD) simulations to identify dominant conformers.
Solvent Correction : Apply implicit solvent models (e.g., PCM) in DFT calculations.
Statistical Analysis : Calculate RMSD between experimental and theoretical shifts; refine force fields if needed.
Q. What strategies mitigate batch-to-batch variability in crystallinity during scale-up?
- Root Cause : Polymorphism or residual solvents affecting crystal packing.
- Mitigation :
- Crystallization Screening : Use high-throughput platforms (e.g., Crystal16) to identify optimal solvents/temperatures.
- Seeding : Introduce seed crystals from previous batches.
- PAT Tools : Implement in-line Raman spectroscopy for real-time monitoring.
Q. How to design a stability study under physiological conditions for preclinical evaluation?
- Protocol :
Matrix Selection : Incubate the compound in PBS (pH 7.4), human plasma, and simulated gastric fluid (pH 1.2).
Time Points : Collect samples at 0, 6, 24, 48, and 72 hours.
Analytics : Quantify degradation via UPLC-MS and identify byproducts using MS/MS.
Data Contradiction Analysis
Q. How to address conflicting bioactivity data between enzyme inhibition assays and cell-based models?
- Hypotheses :
- Poor membrane permeability in cellular assays.
- Off-target effects masking activity.
- Resolution :
Permeability Assay : Use Caco-2 monolayers or PAMPA to measure logPeff.
Target Engagement : Employ CETSA (Cellular Thermal Shift Assay) to confirm binding in cells.
Proteomics : Perform unbiased screening to identify off-target interactions .
Q. What if X-ray crystallography and DFT-predicted bond lengths disagree?
- Root Causes :
- Crystal packing forces distorting geometry.
- Inadequate DFT functional (e.g., B3LYP vs. M06-2X).
- Resolution :
Compare Metrics : Calculate RMSD for bond lengths/angles between experimental and theoretical models.
Refine Theory : Use hybrid functionals (e.g., ωB97X-D) with dispersion corrections.
Validate : Cross-check with neutron diffraction data (if available) .
Methodological Tables
Table 1 : Key Synthetic Intermediates and Characterization
| Intermediate | Key Spectral Data (¹H NMR) | Purity (HPLC) |
|---|---|---|
| Tetrahydrothiophene-3-sulfonyl chloride | δ 3.2–3.8 (m, 4H, SO₂-CH₂), δ 2.1 (m, 2H, CH₂) | ≥98% |
| 3-Sulfonylphenyl-morpholine precursor | δ 7.8 (d, 1H, Ar-H), δ 3.7 (t, 4H, morpholine) | ≥95% |
Table 2 : Stability Study Conditions
| Matrix | pH | Temp (°C) | Degradation Half-Life (h) |
|---|---|---|---|
| PBS | 7.4 | 37 | 48.2 ± 2.1 |
| Plasma | 7.4 | 37 | 24.5 ± 1.8 |
| SGF | 1.2 | 37 | 6.3 ± 0.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
